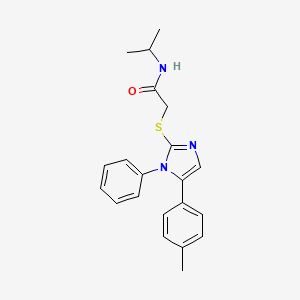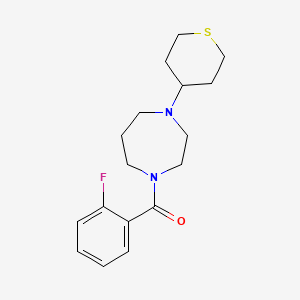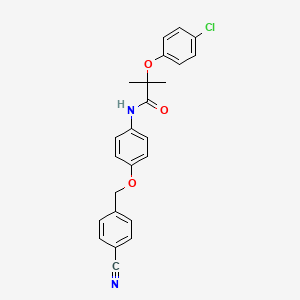
AMPK activator 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’activateur de l’AMPK 4 est une petite molécule qui active la protéine kinase activée par l’AMP (AMPK), une enzyme cruciale de l’homéostasie énergétique cellulaire. L’AMPK est une protéine kinase sérine/thréonine qui agit comme un capteur de carburant métabolique, régulant l’équilibre énergétique au niveau cellulaire. L’activation de l’AMPK a des implications significatives pour les troubles métaboliques, y compris le diabète de type 2 et l’obésité .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’activateur de l’AMPK 4 implique plusieurs étapes, notamment la formation d’un groupe 2-hydroxybiphényle. Ce groupe est crucial pour la sélectivité et la puissance du composé. La voie de synthèse implique généralement la substitution d’un groupe 2-hydroxyphényle par des sondes cyclohexéniques à substitution polaire .
Méthodes de production industrielle : La production industrielle de l’activateur de l’AMPK 4 nécessite un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. Le processus implique l’utilisation de techniques de pointe telles que les dosages de kinase marqués au radioisotope pour surveiller la puissance d’activation du composé .
Analyse Des Réactions Chimiques
Types de réactions : L’activateur de l’AMPK 4 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent facilitée par des agents oxydants.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent dans des conditions spécifiques.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés .
4. Applications de la recherche scientifique
L’activateur de l’AMPK 4 présente un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme outil pour étudier les voies métaboliques et l’homéostasie énergétique.
Biologie : Aide à comprendre les réponses cellulaires au stress énergétique et à la disponibilité des nutriments.
Médecine : Agent thérapeutique potentiel pour le traitement des troubles métaboliques tels que le diabète de type 2 et l’obésité.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies métaboliques
Applications De Recherche Scientifique
AMPK activator 4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study metabolic pathways and energy homeostasis.
Biology: Helps in understanding cellular responses to energy stress and nutrient availability.
Medicine: Potential therapeutic agent for treating metabolic disorders such as type 2 diabetes and obesity.
Industry: Used in the development of new drugs targeting metabolic pathways
Mécanisme D'action
L’activateur de l’AMPK 4 exerce ses effets en se liant au complexe AMPK, ce qui provoque un changement conformationnel qui active l’enzyme. Cette activation implique la phosphorylation d’un résidu thréonine conservé (Thr172) dans le cœur catalytique de la sous-unité α. L’AMPK activée phosphoryle ensuite diverses cibles en aval, ce qui conduit à une augmentation de l’absorption du glucose, de l’oxydation des acides gras et de la biogenèse mitochondriale .
Composés similaires :
AICAR (5-aminoimidazole-4-carboxamide ribonucléoside) : Un activateur de l’AMPK largement utilisé qui a des effets dépendant et indépendant de l’AMPK.
Salicylate : Active l’AMPK en inhibant la dégradation de l’AMPK activée.
Unicité : L’activateur de l’AMPK 4 est unique en ce qu’il peut activer sélectivement la combinaison d’isoformes α2β2γ1 du complexe hétérotrimère AMPK. Cette sélectivité réduit le risque d’effets hors cible et améliore son potentiel thérapeutique .
Comparaison Avec Des Composés Similaires
AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside): A widely used AMPK activator with both AMPK-dependent and AMPK-independent effects.
Salicylate: Activates AMPK by inhibiting the degradation of activated AMPK.
Uniqueness: AMPK activator 4 is unique in its ability to selectively activate the α2β2γ1 isoform combination of the AMPK heterotrimer complex. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(4-cyanophenyl)methoxy]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-24(2,30-22-11-7-19(25)8-12-22)23(28)27-20-9-13-21(14-10-20)29-16-18-5-3-17(15-26)4-6-18/h3-14H,16H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSMPMZJYDZMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)


![6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2956699.png)

![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)
![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)

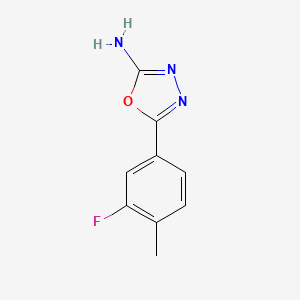

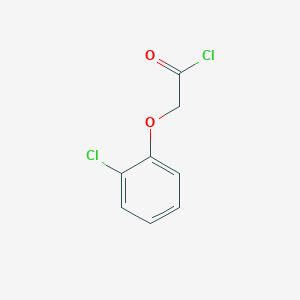
![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)
